ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate
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Description
Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is a useful research compound. Its molecular formula is C12H13ClN4O2 and its molecular weight is 280.71. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate derivatives exhibit significant antibacterial activities. The compound's structural synthesis involves the reaction of 3-Acetyl/Formyl 4-hydroxy-2H(1)henzapyran-2-one with malonitrile and ethyl cyanoacetate, yielding tetrazole derivatives with demonstrated antibacterial effects. The studies highlight compounds such as 2h and 4h showcasing considerable activity at 50μg/mL concentration (Mulwad, Pawar, & Chaskar, 2008).
Spectroscopic and Diffractometric Characterization
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride has been characterized using advanced spectroscopic and diffractometric techniques. The study reveals complexities in the polymorphic forms of the compound, requiring detailed analysis through techniques like Capillary powder X-ray diffraction and solid-state nuclear magnetic resonance (Vogt, Williams, Johnson, & Copley, 2013).
Chemoenzymic Synthesis and Acaricidal Activity
Research on the chemoenzymic synthesis of optically pure 1,3,4-Oxadiazol-2(3H)-ones has shed light on their acaricidal properties, particularly against Tetranychus urticae. The synthesis method and the identified biological activity signify potential agricultural applications (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994).
Quantum Calculations and Molecular Analysis
Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)-2-propenoate has undergone detailed quantum calculations and molecular analysis, revealing insights into its structure, electronic properties, and energy dynamics. The research provides a comprehensive understanding of the compound's characteristics through theoretical 1H and 13C NMR chemical shift values, molecular orbitals, and natural charges distribution (Ramazani, Sheikhi, & Yahyaei, 2017).
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-3-(2H-tetrazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-19-11(18)7-10(12-14-16-17-15-12)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGOAWRHJKTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Cl)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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